1,1,3,3-Tetramethyldisilazane
Description
Properties
InChI |
InChI=1S/C4H13NSi2/c1-6(2)5-7(3)4/h5H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWAPAVRQYYSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)N[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884860 | |
| Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15933-59-2 | |
| Record name | ((Dimethylsilylamino)-methylsilyl)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015933592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethyldisilazane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139849 | |
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| Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(dimethylsilyl)-1,1-dimethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.414 | |
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| Record name | ((DIMETHYLSILYLAMINO)-METHYLSILYL)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFU9TKU6LA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Ammonolysis of Chlorodimethylsilane
The most widely documented method for synthesizing TMDS involves the reaction of chlorodimethylsilane [(CH₃)₂HSiCl] with ammonia (NH₃). This process proceeds via a nucleophilic substitution mechanism, where ammonia acts as a base to deprotonate the silane, forming the disilazane backbone.
Reaction Scheme :
Key Steps :
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Reagent Preparation : Chlorodimethylsilane and anhydrous ammonia are mixed in a molar ratio of 1:3 to ensure complete conversion.
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Temperature Control : The reaction is initiated at –25°C to mitigate exothermic effects, followed by gradual warming to room temperature.
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Solvent System : n-Pentane or n-hexane is typically employed to dissolve reactants and facilitate byproduct precipitation.
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Workup : Ammonium chloride (NH₄Cl) is removed via filtration, and the product is isolated through reduced-pressure distillation.
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Reactants : 400 g (4.23 mol) chlorodimethylsilane, 216 g (12.68 mol) NH₃.
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Solvent : 1500 mL n-pentane.
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Conditions : Reaction at –25°C for 6 hours under inert atmosphere.
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Yield : 197 g (1.48 mol, 70% based on silane).
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Purity : >98% after molecular distillation.
Critical Parameters :
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Stoichiometry : Excess ammonia drives the reaction to completion.
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Moisture Control : Strict anhydrous conditions prevent hydrolysis of chlorosilane.
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Purification : Molecular distillation at 160–163°C and 760 mmHg ensures high purity.
Reaction Mechanisms and Kinetics
The ammonolysis mechanism involves sequential deprotonation and condensation steps:
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Deprotonation : NH₃ abstracts a proton from chlorodimethylsilane, forming a silylamide intermediate.
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Condensation : Two silylamide intermediates couple, releasing NH₄Cl and generating the disilazane product.
Kinetic Insights :
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The reaction is first-order with respect to chlorodimethylsilane and second-order for NH₃.
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Side reactions, such as polysilazane formation, are suppressed by maintaining low temperatures (–25°C to 20°C).
Optimization of Reaction Conditions
Solvent Selection
Temperature and Pressure
Catalytic Additives
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Stabilizers : Hydroquinone or tert-butylcatechol (0.05% wt) inhibit radical-induced side reactions during distillation.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Schlenk Flask | Continuous-Flow Reactor |
| NH₃ Delivery | Gas Bubbling | Pressurized Feed System |
| Purification | Batch Distillation | Fractional Distillation |
| Yield | 70% | 85–90% (optimized) |
Challenges :
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Byproduct Management : NH₄Cl clogging in pipelines necessitates frequent maintenance.
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Safety Protocols : Handling flammable solvents (pentane) and corrosive NH₃ requires explosion-proof equipment.
Recent Advancements (2023–2025)
Chemical Reactions Analysis
1,1,3,3-Tetramethyldisilazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form siloxane derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: This compound can undergo substitution reactions with various reagents, such as phenol, to form dimethylphenoxysilane.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Semiconductor Manufacturing
TMDSZ is widely recognized for its role as a precursor in the chemical vapor deposition (CVD) of silicon-based films. The compound's ability to decompose and release silicon makes it an effective source for silicon nitride and silicon carbonitride thin films. These films are essential in the fabrication of electronic devices due to their excellent electrical insulation properties and thermal stability.
Case Study: Decomposition Kinetics
A theoretical study investigated the decomposition kinetics of TMDSZ compared to hexamethyldisilazane (HMDSZ). The study revealed that TMDSZ exhibits more favorable reaction pathways due to the presence of Si-H bonds, which significantly reduces the activation energy required for bond cleavage. This property enhances the efficiency of silicon film deposition processes .
Surface Coatings
The hydrophobic and oleophobic characteristics of TMDSZ allow it to be used in creating advanced surface coatings. These coatings are particularly beneficial in automotive and consumer electronics applications, where water and oil repellency is crucial.
Application Examples:
- Automotive Coatings: TMDSZ-based coatings provide enhanced protection against environmental factors, improving the longevity of vehicle surfaces.
- Consumer Electronics: The compound's application in electronics helps prevent water damage and improves device durability.
Material Science
TMDSZ plays a critical role in developing advanced materials with tailored properties. Its reactivity enables researchers to modify surfaces at the molecular level, leading to innovations in nanotechnology and biomedical devices.
Research Insights:
- TMDSZ is utilized in synthesizing fluorinated polymers known for their chemical resistance and thermal stability, particularly useful in aerospace applications .
- Its ability to introduce trimethylsilyl groups onto surfaces enhances wettability and adhesion properties.
Organic Synthesis
In organic chemistry, TMDSZ is employed as a reagent for silylation reactions, which involve introducing silyl groups into organic molecules. This process modifies functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2), allowing selective reactions on other parts of the molecule.
Silylation Process Overview:
| Functional Group | Reaction Type | Resulting Group |
|---|---|---|
| Hydroxyl | Silylation | Trimethylsilyl |
| Thiol | Silylation | Trimethylsilyl |
| Amine | Silylation | Trimethylsilyl |
This temporary masking facilitates purification processes and selective reactions in complex organic syntheses.
Applications in Battery Technology
Recent studies highlight TMDSZ's potential in enhancing battery performance, particularly in lithium-ion batteries. Its incorporation into electrode materials has shown improved capacity retention and rate performance under high-temperature conditions.
Performance Metrics:
- Adding 1 vol% TMDSZ to LiNi0.5Mn1.5O4/Li cells resulted in an impressive capacity retention of 81.2% after cycling at 55 °C compared to 32.3% without TMDSZ.
- The presence of TMDSZ also improved the conductivity of protective layers on battery electrodes, facilitating better electron transport during operation .
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyldisilazane involves its ability to act as a silylating agent. It reacts with various substrates to introduce silyl groups, which can modify the physical and chemical properties of the substrates. This compound can also participate in free-radical reactions, where the formation of methyl radicals via the cleavage of the Si–CH3 bonds propagates the reaction chain .
Comparison with Similar Compounds
Structural Analogs and Precursors
TMDSN belongs to the disilazane family, characterized by Si–N–Si backbones. Key analogs include:
Reactivity and Functionalization
- Hydrosilylation : TMDSN reacts with olefins and metalloids (e.g., boron, germanium) under mild conditions (60–110°C), yielding bifunctional disilazanes with 85% efficiency . Comparatively, HMDSN requires harsher conditions due to its fully methylated structure.
- Metal Carbonyl Reactions : TMDSN forms stable complexes with Co₂(CO)₈ and Fe(CO)₅, involving Fe–H⋯N hydrogen bonds that inhibit dehydrogenation. This contrasts with HMDSN, which lacks labile Si–H bonds for such interactions .
Thin-Film Deposition Performance
Refractive Index Comparison of SiCN Films:
TMDSN-derived films exhibit lower refractive indices than HMDSN, making them preferable for anti-reflective coatings. However, HMDSN provides higher mechanical hardness (up to 20 GPa) due to increased Si–N crosslinking .
Stability and Aging
TMDSN-based SiCₓNᵧ:H films show excellent long-term stability under ambient conditions, with minimal compositional drift during storage . In contrast, HMDSN films are prone to oxidation due to higher residual methyl groups, necessitating post-deposition passivation .
Application-Specific Comparisons
- Hydrophobic Coatings : TMDSN-modified silicalite-1 zeolites outperform APTMS and TMCS in enhancing membrane hydrophobicity (contact angle >120°), critical for trichloroethylene dehydration .
- Catalysis : TMDSN’s Si–H bonds facilitate Pt-catalyzed silylation of cyclic carbonates, achieving 85–95% yields . HMDSN, lacking Si–H, is less effective in such reactions.
Biological Activity
1,1,3,3-Tetramethyldisilazane (TMDS) is a silazane compound widely used in various industrial and research applications. Its unique chemical structure allows it to function as a versatile reagent in organic synthesis, particularly in the field of surface modification and as a precursor for silicon-based materials. This article explores the biological activity of TMDS, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₄H₁₅NSi₂
- Molecular Weight : 133.34 g/mol
- Boiling Point : 99–100 °C
- Density : 0.768 g/mL
- Flash Point : -3 °C
TMDS exhibits biological activity primarily through its ability to modify surfaces and enhance the properties of materials used in biological applications. Its silane groups can form covalent bonds with hydroxyl groups on surfaces, facilitating adhesion and stability in biological environments. This property is particularly useful in the development of biosensors and drug delivery systems.
1. Surface Modification
TMDS is employed as a surface modifier for various substrates, including glass and silicon-based materials. Its application in creating hydrophobic surfaces has been documented to improve the performance of biosensors by reducing nonspecific binding and enhancing signal transduction efficiency .
2. Drug Delivery Systems
Research has shown that TMDS can be utilized to enhance the biocompatibility and functionality of drug delivery systems. By modifying nanoparticles with TMDS, researchers have observed improved drug loading capacities and controlled release profiles, making it a promising candidate for targeted therapy .
Case Study 1: Biosensor Development
A study demonstrated the use of TMDS in the fabrication of a glucose biosensor. The sensor's surface was treated with TMDS to create a hydrophobic layer that minimized interference from other biomolecules. The resulting biosensor exhibited a linear response to glucose concentrations with a detection limit significantly lower than conventional sensors .
Case Study 2: Cancer Cell Inhibition
In vitro studies have investigated the effects of TMDS on cancer cell lines. One study highlighted that TMDS-modified surfaces could inhibit the growth of A431 human epidermoid carcinoma cells by promoting selective adhesion of non-cancerous cells while repelling cancerous cells. This selective adhesion mechanism suggests potential applications in cancer therapies aimed at reducing tumor cell proliferation .
Research Findings
Recent research has focused on the cytotoxic effects of TMDS on various cell lines. Key findings include:
- Cytotoxicity Assays : TMDS demonstrated dose-dependent cytotoxicity against several cancer cell lines, including A431 and HepG2, with IC50 values indicating significant anti-proliferative effects .
- Mechanistic Insights : The mechanism behind its cytotoxicity appears to involve induction of oxidative stress within cancer cells, leading to apoptosis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₅NSi₂ |
| Molecular Weight | 133.34 g/mol |
| Boiling Point | 99–100 °C |
| Density | 0.768 g/mL |
| Flash Point | -3 °C |
| Biological Activity | Observations |
|---|---|
| Surface Modification | Improved sensor performance |
| Drug Delivery Systems | Enhanced biocompatibility |
| Cytotoxicity | Dose-dependent effects on cancer cells |
Q & A
Q. What are the critical structural and physicochemical properties of TMDS that influence its reactivity in synthetic chemistry?
TMDS (C₄H₁₅NSi₂; MW 133.34) is characterized by a disilazane backbone with four methyl groups, conferring steric bulk and thermal stability. Its InChIKey (NQCZAYQXPJEPDS-UHFFFAOYSA-N) and CAS number (15933-59-2) are essential for database referencing . The molecule’s low polarity and weak Si–N bonds make it reactive toward nucleophiles and metal catalysts. Key parameters include boiling point (139°C for the divinyl derivative ) and purity (>97% GC for synthetic applications ). For experimental design, verify purity via GC-MS and consider inert atmospheres to prevent hydrolysis .
Q. How can TMDS be safely handled in laboratory settings?
TMDS is classified as a hazardous substance (Hazard Class 3.1B, 8.2C, 8.3A) due to flammability and corrosivity. Use flame-resistant equipment, avoid moisture, and store under nitrogen. Personal protective equipment (PPE) including nitrile gloves and vapor-resistant goggles is mandatory. Spills should be neutralized with dry sand or vermiculite, not water .
Q. What are the standard methods for characterizing TMDS-derived materials?
For materials like TMDS-functionalized carbon nanotubes, employ SEM with EDAX for surface morphology and elemental analysis . Fourier-transform infrared spectroscopy (FTIR) identifies Si–N and Si–C bonding. X-ray photoelectron spectroscopy (XPS) quantifies surface composition, while thermogravimetric analysis (TGA) assesses thermal stability .
Advanced Research Questions
Q. How does TMDS enhance the properties of SiCₓNᵧ:H films in ICP-CVD deposition?
In inductively coupled plasma chemical vapor deposition (ICP-CVD), TMDS acts as a precursor for silicon-carbon-nitrogen films. Optimal parameters include a deposition temperature of 300–400°C, RF power of 100–200 W, and gas ratios (e.g., NH₃:TMDS = 2:1). The resulting films exhibit high hardness (15–20 GPa), refractive index (~2.1), and resistivity (>10¹⁰ Ω·cm), suitable for optoelectronic coatings. Adjusting plasma frequency (e.g., 13.56 MHz) modulates crosslinking density .
Q. What mechanistic pathways govern TMDS reactions with transition metal carbonyls?
TMDS reacts with Fe(CO)₅ under UV irradiation to form Fe–H···N hydrogen-bonded complexes, which resist cyclization due to steric hindrance from methyl groups. With Co₂(CO)₈, it forms [Co₂(CO)₇(SiMe₂)₂NH₂]⁺[Co(CO)₄]⁻, a precursor for catalytic applications. Monitor reactions using in situ IR spectroscopy to track CO ligand displacement. Thermal decomposition of these complexes yields metallic silicides, characterized by XRD and TEM .
Q. How can TMDS be utilized in synthesizing functionalized polymers or cross-linked networks?
In polyrotaxane synthesis, TMDS derivatives like 1,3-divinyl-TMDS serve as silylating agents. A typical protocol involves reacting TMDS with polyrotaxanes in dry DMSO/THF (60°C, 6–20 hrs), followed by precipitation in methanol. Varying the ratio of TMDS to hydride-terminated PDMS (Mn = 20,000–24,000 g/mol) controls crosslink density. Confirm functionalization via ²⁹Si NMR (peaks at −10 to −20 ppm for Si–N bonds) .
Q. What strategies mitigate data discrepancies in TMDS-mediated surface modification studies?
Contradictions in hydrophobicity measurements (e.g., contact angle variations) may arise from incomplete surface coverage or solvent residues. Standardize protocols: (1) Pre-clean substrates with plasma treatment; (2) Use anhydrous solvents (e.g., toluene) for TMDS solutions; (3) Characterize surfaces immediately after modification to avoid aging effects. Compare results with XPS-derived Si/N atomic ratios .
Methodological Notes
- Synthesis Optimization : For TMDS-based reactions, employ Schlenk-line techniques to exclude moisture and oxygen .
- Safety Protocols : Include emergency shower/eyewash stations in labs handling TMDS .
- Data Validation : Cross-reference experimental results with computational models (e.g., QSPR calculations for boiling points ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
